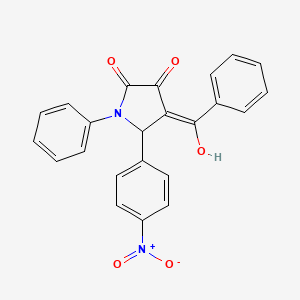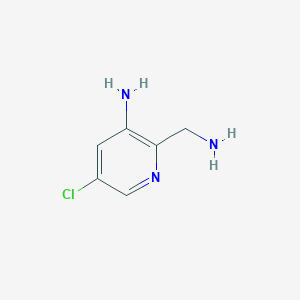
(R)-2-Amino-3-(O-tolyl)propanoic acid hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-3-(O-tolyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the chiral center makes it a valuable building block for the synthesis of enantiomerically pure compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(O-tolyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available O-tolylacetic acid.
Amidation: The O-tolylacetic acid is converted to its corresponding amide using ammonia or an amine.
Reduction: The amide is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Hydrochloride Formation: The ®-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(O-tolyl)propanoic acid hydrochloride may involve similar steps but on a larger scale. The use of continuous flow reactors and automated resolution techniques can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-3-(O-tolyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
®-2-Amino-3-(O-tolyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-3-(O-tolyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-3-(O-tolyl)propanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.
2-Amino-3-phenylpropanoic acid: A similar compound with a phenyl group instead of an O-tolyl group.
2-Amino-3-(p-tolyl)propanoic acid: A compound with a para-tolyl group instead of an ortho-tolyl group.
Uniqueness
®-2-Amino-3-(O-tolyl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the O-tolyl group, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C10H14ClNO2 |
|---|---|
Peso molecular |
215.67 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(2-methylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-4-2-3-5-8(7)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m1./s1 |
Clave InChI |
OLVYTUJNORCBEE-SBSPUUFOSA-N |
SMILES isomérico |
CC1=CC=CC=C1C[C@H](C(=O)O)N.Cl |
SMILES canónico |
CC1=CC=CC=C1CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-aminobenzo[d]oxazole](/img/structure/B13038328.png)


![3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13038347.png)

![2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]aceticacid](/img/structure/B13038354.png)
![(1S,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038360.png)






![4,6-Dimethyl-3H-imidazo[4,5-C]pyridine](/img/structure/B13038414.png)
